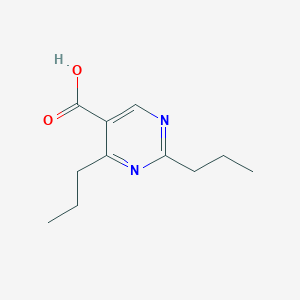

2,4-Dipropylpyrimidine-5-carboxylic acid

Description

Properties

Molecular Formula |

C11H16N2O2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

2,4-dipropylpyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C11H16N2O2/c1-3-5-9-8(11(14)15)7-12-10(13-9)6-4-2/h7H,3-6H2,1-2H3,(H,14,15) |

InChI Key |

KWDWQZTXZZRWOK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC(=NC=C1C(=O)O)CCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dipropylpyrimidine-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of appropriate aldehydes with urea or thiourea, followed by cyclization and subsequent functional group modifications. The reaction conditions typically involve the use of acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing by-products and waste.

Chemical Reactions Analysis

Acid Chloride Formation

The carboxylic acid group undergoes chlorination to form the corresponding acid chloride, a critical intermediate for acyl transfer reactions. This transformation typically employs thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux conditions .

Mechanism

-

Nucleophilic attack by the carboxylic acid oxygen on SOCl₂, forming a protonated acyl chlorosulfite intermediate.

-

Chloride ion displacement generates the acid chloride, releasing SO₂ .

Example Conditions

| Reagent | Solvent | Temperature | Yield (Analogous System) |

|---|---|---|---|

| SOCl₂ (excess) | Toluene | 80–100°C | 85–95% |

| PCl₅ | POCl₃ | 110°C | 90–98% |

Esterification

The carboxylic acid reacts with alcohols via acid-catalyzed Fischer esterification or via DCC-mediated coupling.

Fischer Esterification

-

Mechanism :

DCC-Mediated Esterification

-

Reagents : Dicyclohexylcarbodiimide (DCC), alcohol.

-

Mechanism :

Comparative Yields

| Method | Alcohol | Yield (Typical Carboxylic Acids) |

|---|---|---|

| Fischer | Methanol | 60–75% |

| DCC Coupling | Benzyl alcohol | 85–92% |

Nucleophilic Acyl Substitution

The electron-deficient pyrimidine ring enhances electrophilicity at the carbonyl carbon, facilitating substitution reactions.

Reactivity Trends

-

Pyrimidine Ring Effects : Electron withdrawal by nitrogen atoms increases carbonyl polarization, accelerating nucleophilic attack .

-

Leaving Group Ability : Acid chlorides > anhydrides > esters > amides .

Halogenation

In pyrimidine systems, chlorination at ring positions often requires POCl₃ or PCl₅ under reflux . For example, analogous 2,4-dichloropyrimidine-5-carboxylic acid chloride is synthesized from uracil-5-carboxylic acid using PCl₃/Cl₂ in POCl₃, achieving >90% yields .

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄) .

Mechanism

-

LiAlH₄ deprotonates the carboxylic acid.

-

Hydride attack forms a tetrahedral intermediate.

-

Elimination of OAlH₂ yields an aldehyde intermediate, further reduced to the alcohol .

Conditions

| Reducing Agent | Solvent | Temperature | Yield (Analogous Systems) |

|---|---|---|---|

| LiAlH₄ | Dry ether | 0–25°C | 70–85% |

Decarboxylation

Under thermal or oxidative conditions, decarboxylation may occur, particularly if the pyrimidine ring stabilizes the transition state.

Pathways

-

Thermal : Heating at 150–200°C in quinoline (with Cu catalyst).

Outcome

Loss of CO₂ generates 2,4-dipropylpyrimidine, though yields are highly variable (20–60%) depending on substituent effects .

Salt Formation

The carboxylic acid reacts with bases (e.g., NaOH, NaHCO₃) to form water-soluble carboxylates.

Applications

Scientific Research Applications

2,4-Dipropylpyrimidine-5-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Dipropylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The pyrimidine ring can interact with enzymes and receptors, modulating their activity. These interactions are crucial for the compound’s biological effects and potential therapeutic applications.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Key Structural and Functional Comparisons

Structural and Electronic Effects

- Substituent Influence: Alkyl Groups (Propyl/Isopropyl/Methyl): Increase lipophilicity, enhancing membrane permeability. For example, 2,4-dipropyl derivatives likely exhibit higher logP values than 2-hydroxy or 2-amino analogs . Electron-Withdrawing Groups (Chloro, Trifluoromethyl): Enhance reactivity in nucleophilic substitutions. highlights a compound with a 4-chlorobenzylsulfanyl group, which may improve binding to hydrophobic enzyme pockets . Amino/Hydroxy Groups: Improve solubility but reduce metabolic stability.

Q & A

Q. What are the standard synthetic routes for 2,4-Dipropylpyrimidine-5-carboxylic acid, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step organic reactions starting from pyrimidine precursors. A common approach includes:

- Alkylation : Introducing propyl groups via nucleophilic substitution using alkyl halides or Grignard reagents.

- Carboxylic Acid Formation : Oxidation of a methyl or hydroxymethyl group at the 5-position using agents like KMnO₄ or CrO₃ under acidic conditions.

- Reaction Optimization : Key parameters include temperature (50–100°C), solvent polarity (e.g., ethanol, DMF), and catalyst selection (e.g., palladium for cross-coupling). For example, hydroxylamine hydrochloride in NaOH has been used for oxime derivatization in related pyrimidines, achieving >90% yields under reflux .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- FT-IR : Identifies carboxylic acid (C=O stretch at 1675–1700 cm⁻¹) and C-N pyrimidine ring vibrations (1550–1600 cm⁻¹) .

- ¹H/¹³C NMR : Key signals include:

- Propyl chain protons (δ 0.8–1.5 ppm for CH₃, δ 1.6–2.2 ppm for CH₂).

- Pyrimidine ring protons (δ 8.0–9.0 ppm for H-2/H-4) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 251 for C₁₁H₁₇N₃O₂) confirm molecular weight .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound derivatives?

Methodological Answer: Contradictions often arise from variations in:

- Assay Conditions : pH, temperature, or solvent (e.g., DMSO vs. aqueous buffers) can alter compound stability or binding affinity.

- Structural Analogues : Minor substituent changes (e.g., chloro vs. methyl groups) significantly impact activity. For example, 5-Aminopyrimidine-4-carboxylic acid derivatives show variable anticancer activity depending on the substituent at position 2 .

- Validation : Replicate studies under standardized protocols (e.g., CLSI guidelines for antimicrobial assays) and use orthogonal assays (e.g., SPR for binding affinity + cell-based viability tests) .

Q. What computational/experimental approaches elucidate structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Molecular Docking : Predict binding modes to targets (e.g., dihydrofolate reductase) using software like AutoDock. For example, pyrimidine-5-carboxylic acids show hydrogen bonding with active-site residues .

- QSAR Modeling : Correlate substituent properties (e.g., logP, polar surface area) with bioactivity. Propyl groups may enhance lipophilicity, improving membrane permeability .

- Crystallography : Resolve 3D structures to identify critical interactions. A derivative with cyclopropylmethyl groups exhibited π-π stacking in its crystal structure, influencing activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.